2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar acetamide compounds involves the exploration of variants in N-acyl, N-alkyl, and amino functions. These processes often use racemic or chiral amino acids to introduce various alkyl and aryl substituents, leading to potent compounds with diverse biological activities (Barlow et al., 1991).
Molecular Structure Analysis
For similar acetamide derivatives, molecular structure analysis often involves X-ray diffraction, spectroscopic techniques like HNMR and LC-MS, and in silico modeling studies. These analyses provide insights into the crystal structure, bonding patterns, and potential biological interactions of the compounds (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactions of acetamide compounds can be diverse, involving transformations into various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, and pyridine rings. These reactions often depend on regioselective attacks and cyclization by the cyanoacetamido moiety in key precursors (Shams et al., 2010).
Physical Properties Analysis
Acetamide derivatives typically exhibit diverse physical properties, depending on their molecular structure. These can include solubility in various organic solvents, molecular weight, and water absorption rates. Their thermal stability and glass transition temperature are also critical physical properties (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are often characterized by their reactivity and the potential to form various functional groups through chemical reactions. These properties are crucial for understanding their interactions in biological systems and their potential applications in drug design and development (Dyachenko et al., 1996).
Future Directions
The future research directions for this compound could involve further investigation into its potential therapeutic effects, given the interest in related compounds as adenosine receptor agonists . Additionally, detailed studies into its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-10-4-2-3-5-13(10)20-14(22)9-23-16-12(8-18)6-11(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPOKTJAUQQNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide |
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